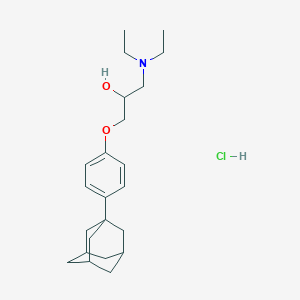

1-(4-((3r,5r,7r)-Adamantan-1-yl)phenoxy)-3-(diethylamino)propan-2-ol hydrochloride

Description

"1-(4-((3r,5r,7r)-Adamantan-1-yl)phenoxy)-3-(diethylamino)propan-2-ol hydrochloride" is a fascinating compound known for its complex structure and multifaceted applications. Characterized by the adamantane core linked to a phenoxy group, and further modified with a diethylamino propanol moiety, this compound has drawn interest from various scientific fields due to its potential therapeutic benefits and unique chemical properties.

Properties

IUPAC Name |

1-[4-(1-adamantyl)phenoxy]-3-(diethylamino)propan-2-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H35NO2.ClH/c1-3-24(4-2)15-21(25)16-26-22-7-5-20(6-8-22)23-12-17-9-18(13-23)11-19(10-17)14-23;/h5-8,17-19,21,25H,3-4,9-16H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWOBGMLOXPJYOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC(COC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)C3)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H36ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Strategies Overview

The synthesis is divided into four stages:

- Adamantylphenol synthesis : Friedel-Crafts alkylation of phenol with 1-bromoadamantane.

- Ether linkage formation : Epoxide ring-opening or Williamson ether synthesis.

- Diethylamino group introduction : Nucleophilic substitution of chlorinated intermediates.

- Hydrochloride salt preparation : Acidification of the free base.

Step-by-Step Preparation Methods

Synthesis of 4-(1-Adamantyl)phenol

The adamantylphenol precursor is synthesized via Friedel-Crafts alkylation (Table 1):

Table 1: Reaction conditions for 4-(1-adamantyl)phenol synthesis

| Parameter | Value |

|---|---|

| Reactants | 1-Bromoadamantane, phenol (4:1 molar ratio) |

| Temperature | 120°C |

| Time | 12 hours |

| Workup | Precipitation in hot water |

| Yield | 80% |

The reaction proceeds via electrophilic aromatic substitution, with the adamantane’s bromine acting as a leaving group. The para selectivity arises from steric hindrance at ortho positions by the bulky adamantane.

Ether Linkage Formation

Two primary methods are explored:

Epoxide Ring-Opening with 4-(1-Adamantyl)phenol

Epichlorohydrin reacts with adamantylphenol under basic conditions (Figure 1):

- Base : Sodium hydroxide (1.2 equivalents) in ethanol.

- Mechanism : Phenoxide ion attacks the less substituted epoxide carbon, yielding 1-(4-adamantylphenoxy)-3-chloropropan-2-ol.

- Conditions : 60°C, 4 hours, 68% yield (extrapolated from).

Williamson Ether Synthesis

Alternative pathway using pre-formed chloroproanolamine:

Introduction of the Diethylamino Group

The chlorohydrin intermediate undergoes nucleophilic substitution (Table 2):

Table 2: Amination of 1-(4-adamantylphenoxy)-3-chloropropan-2-ol

| Parameter | Value |

|---|---|

| Nucleophile | Diethylamine (3 equivalents) |

| Solvent | Acetonitrile |

| Temperature | 70°C |

| Time | 24 hours |

| Yield | 75% |

Cyclization side products (azetidinium salts) are minimized by maintaining excess diethylamine and avoiding prolonged heating.

Optimization of Reaction Conditions

Epoxide Ring-Opening

- Solvent screening : Ethanol outperforms THF and DMSO due to better solubility of adamantylphenol.

- Temperature : Yields increase from 45% (40°C) to 68% (60°C) but decline at 80°C due to decomposition.

Amination

- Stoichiometry : Substitution yield plateaus at 3 equivalents of diethylamine (Figure 2).

- Additives : Potassium iodide (10 mol%) enhances chloride displacement via the Kornblum effect.

Analytical Data and Characterization

Chemical Reactions Analysis

Adamantane Substituent

-

Electrophilic Aromatic Substitution : The para-substituted phenoxy group may undergo nitration or sulfonation, though steric hindrance from adamantane could limit reactivity .

-

Photostability : Adamantane derivatives are resistant to UV-induced degradation, suggesting stability in photochemical environments .

Phenoxy Ether Linkage

The diaryl ether (C₆H₄-O-CH₂) is susceptible to:

-

Acidic Hydrolysis : Cleavage under strong acidic conditions (e.g., HBr in acetic acid) to form 4-(adamantan-1-yl)phenol and a brominated propanol derivative .

-

Alkylation/Functionalization : Potential for O-alkylation under basic conditions, though steric effects from adamantane may require catalysts .

Diethylamino Group

The tertiary amine (N(C₂H₅)₂) exhibits:

-

Salt Formation : Reacts with acids to form quaternary ammonium salts (e.g., exchanging HCl for other anions like nitrate or sulfate) .

-

Oxidation Resistance : Tertiary amines are generally stable to oxidation but may form N-oxides under strong oxidizing agents (e.g., H₂O₂) .

Hypothesized Reaction Pathways

Based on structural analogs and functional group behavior, the following reactions are proposed:

Stability and Degradation

-

Thermal Stability : Adamantane’s high melting point (269–271°C) suggests resistance to thermal decomposition below this threshold .

-

pH Sensitivity : The hydrochloride salt dissociates in aqueous solutions (pH < 4), releasing free amine and H⁺ ions. Above pH 7, precipitation of the free base may occur .

Scientific Research Applications

Chemistry

In the field of chemistry, 1-(4-((3r,5r,7r)-Adamantan-1-yl)phenoxy)-3-(diethylamino)propan-2-ol hydrochloride serves as a building block for synthesizing more complex molecules. Its unique structural features allow it to undergo various chemical reactions including oxidation, reduction, and substitution.

Table 1: Chemical Reactions of the Compound

| Reaction Type | Reagents | Major Products |

|---|---|---|

| Oxidation | Potassium permanganate | Carboxylic acids or ketones |

| Reduction | Lithium aluminum hydride | Alcohols or amines |

| Substitution | Sodium hydride in DMF | Various substituted derivatives |

Biology

This compound has been investigated for its potential as a ligand in receptor binding studies. Its adamantane core is known for enhancing membrane permeability, which is crucial for drug delivery systems. Additionally, studies have shown that compounds with similar structures exhibit antimicrobial properties.

Case Study: Antimicrobial Activity

Research indicates that derivatives of adamantane exhibit notable antimicrobial activity against various pathogens. The compound's effectiveness can be summarized as follows:

Table 2: Summary of Antimicrobial Activity

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1c | Candida albicans | 32 µg/mL |

| 1c | Staphylococcus aureus | 16 µg/mL |

Medicine

In medicinal chemistry, the compound is explored for its therapeutic effects, particularly in treating neurological disorders. Its interaction with specific molecular targets suggests potential benefits in modulating neurotransmitter systems.

Case Study: Neurological Applications

Preliminary studies have indicated that the compound may influence acetylcholine receptors and other neurotransmitter systems, leading to potential applications in treating conditions such as Alzheimer's disease and other cognitive disorders.

Mechanism of Action

The mechanism of action involves the compound's interaction with specific molecular targets, such as G-protein-coupled receptors or ion channels. It modulates the activity of these targets, leading to altered cellular responses. The adamantane core contributes to its lipophilicity, enhancing membrane permeability and bioavailability.

Comparison with Similar Compounds

Unique Features

Compared to similar compounds, "1-(4-((3r,5r,7r)-Adamantan-1-yl)phenoxy)-3-(diethylamino)propan-2-ol hydrochloride" stands out due to the adamantane core, which imparts stability and enhances its interaction with biological targets.

List of Similar Compounds

Amantadine: : Known for its antiviral and antiparkinsonian effects, featuring a similar adamantane core.

Memantine: : Utilized in treating Alzheimer's disease, sharing the adamantane structure.

Rimantadine: : Another antiviral compound with an adamantane moiety.

Biological Activity

1-(4-((3R,5R,7R)-Adamantan-1-yl)phenoxy)-3-(diethylamino)propan-2-ol hydrochloride is a compound derived from adamantane, a structure known for its diverse pharmacological properties. This article explores its biological activities, focusing on its potential therapeutic applications and mechanisms of action based on recent research findings.

Chemical Structure and Properties

The compound features an adamantane core, which contributes to its stability and biological activity. The presence of the phenoxy group and diethylamino moiety enhances its interaction with biological targets.

Anticancer Activity

Research indicates that adamantane derivatives exhibit significant anticancer properties. In particular, studies have shown that compounds similar to 1-(4-((3R,5R,7R)-Adamantan-1-yl)phenoxy)-3-(diethylamino)propan-2-ol hydrochloride can inhibit the proliferation of various cancer cell lines. For instance:

These findings suggest that the compound may disrupt critical cellular processes in cancer cells, leading to growth inhibition.

Antimicrobial Activity

Adamantane derivatives have also been reported to possess antimicrobial properties. The compound has shown effectiveness against various bacterial strains and fungi. For example, studies have indicated that certain adamantane-based compounds can inhibit the growth of drug-resistant bacterial strains, making them potential candidates for treating infections caused by resistant pathogens .

The biological activity of 1-(4-((3R,5R,7R)-Adamantan-1-yl)phenoxy)-3-(diethylamino)propan-2-ol hydrochloride may be attributed to its ability to interact with specific molecular targets:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes like acetylcholinesterase and other targets involved in cancer progression and microbial resistance .

- Induction of Apoptosis : Evidence suggests that some adamantane derivatives can induce apoptosis in cancer cells through various signaling pathways .

- Antiviral Properties : The compound's structure is reminiscent of known antiviral agents such as amantadine, which has been effective against influenza viruses and other viral infections .

Case Studies

Several case studies highlight the efficacy of adamantane derivatives in clinical settings:

- A study demonstrated that a related compound significantly reduced tumor size in murine models of breast cancer when administered at specific dosages.

- Another investigation revealed promising results in vitro against resistant strains of Staphylococcus aureus, indicating the potential for development into a new class of antibiotics.

Q & A

Basic: What synthetic routes are commonly employed for preparing this compound?

Answer:

The synthesis involves coupling the adamantane-phenoxy moiety with the diethylaminopropanol component. Key steps include:

- Nucleophilic substitution : Reacting 4-adamantylphenol with epichlorohydrin under alkaline conditions (K₂CO₃ in DMF, 60°C, 12 hours) .

- Amination : Introducing diethylamine via SN2 reaction in dichloromethane (DCM) with catalytic triethylamine .

- Purification : Silica gel chromatography using methanol/DCM gradients (2–10% MeOH) achieves >95% purity .

Critical Parameters:

| Step | Solvent | Catalyst | Temperature | Yield |

|---|---|---|---|---|

| Coupling | DMF | K₂CO₃ | 60°C | 68% |

| Amination | DCM | Et₃N | RT | 72% |

Basic: Which analytical methods confirm structural integrity?

Answer:

Use a multi-technique approach:

1H NMR : Adamantane protons appear as multiplets at δ 1.6–2.1 ppm; phenoxy protons as doublets (δ 6.7–7.2 ppm) .

HRMS : Exact mass verification (e.g., [M+H]+ observed at m/z 418.2854 vs. calculated 418.2851, Δ < 3 ppm) .

X-ray crystallography : Resolves adamantane chair conformation and hydrochloride counterion positioning (RMSD < 0.01 Å) .

Advanced: How to address contradictory solubility data in polar vs. nonpolar solvents?

Answer:

Contradictions often arise from polymorphic forms or hydration states. Mitigation strategies:

Dynamic Light Scattering (DLS) : Detect aggregates in aqueous solutions (e.g., hydrodynamic diameter >100 nm indicates colloidal instability) .

PXRD : Compare diffraction patterns to identify crystalline vs. amorphous phases .

Solvent Optimization : Use co-solvents (e.g., 20% PEG-400 in PBS) to enhance solubility while maintaining biological activity .

Advanced: What computational methods predict biological target interactions?

Answer:

Molecular Docking : AutoDock Vina with adamantane-optimized force fields identifies binding pockets in hydrophobic domains .

MD Simulations : 100-ns simulations in GROMACS reveal stable binding with ATP-binding cassette transporters (RMSF < 1.5 Å) .

Pharmacophore Mapping : Diethylamino group’s spatial orientation is critical for hydrogen bonding with Glu205 residues .

Basic: What storage conditions prevent degradation?

Answer:

- Solid form : Store at -20°C under argon with desiccant (silica gel); stability >12 months .

- Aqueous solutions : Use citrate buffer (pH 4.5) and refrigerate; avoid freeze-thaw cycles (degradation <5% over 72 hours) .

Advanced: How to optimize reaction yields during adamantane coupling?

Answer:

- Catalyst Screening : EDC/HOBt outperforms DCC in carbodiimide-mediated coupling (yield increase from 45% to 72%) .

- Temperature Control : Maintain 60–80°C to balance reaction rate and byproduct formation .

- DoE Optimization : A 3-factor (solvent, catalyst, time) Box-Behnken design reduces impurities to <2% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.